MAO-A vs. MAO-B Selectivity Profile of a 4-Bromophenylbutylamine Derivative
A structurally related 4-bromophenylbutylamine derivative (CHEMBL3415444) demonstrates a marked selectivity for MAO-A over MAO-B, with an IC50 of 66 nM for bovine brain MAO-A compared to 360,000 nM for MAO-B, representing a >5,000-fold selectivity [1]. This selectivity profile is not universal among arylalkylamines and is directly influenced by the para-bromo substitution and alkyl chain length. The compound's MAO-A inhibitory potency is relevant for neurological research applications where selective MAO-A modulation is required [2].
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 66 nM; MAO-B IC50 = 360,000 nM |
| Comparator Or Baseline | Closely related arylalkylamines (e.g., phenethylamine) often show different selectivity profiles |
| Quantified Difference | Selectivity ratio MAO-B/MAO-A > 5,000 |
| Conditions | Bovine brain mitochondria, spectrofluorimetric assay |
Why This Matters
This selectivity profile distinguishes the compound from non-selective MAO inhibitors and may guide its use in focused neuroscience research.
- [1] BindingDB. (2025). CHEMBL3415444 – IC50 values for MAO-A and MAO-B. View Source
- [2] ChEMBL. (2025). CHEMBL3415444 – Biological Activity Summary. View Source
